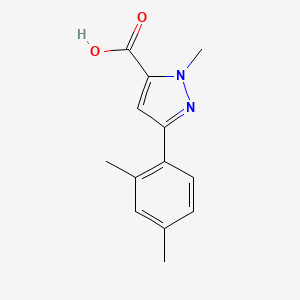

3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,4-Dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a 1,3-diketone with hydrazine or its derivatives. For this compound, 1-methyl-3-oxo-1,2-dihydro-1H-pyrazole-5-carboxylic acid is a common intermediate.

Substitution with 2,4-Dimethylphenyl Group:

Final Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be done using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methyl group on the pyrazole ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the methyl group to a carboxylic acid, yielding a dicarboxylic acid derivative.

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Methyl → Carboxylic Acid | KMnO₄, H₂O, reflux, pH 7 | N/A |

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with KMnO₄ acting as a strong oxidizing agent. The reaction is pH-sensitive, favoring neutral conditions to avoid over-oxidation.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using specialized agents. Sodium borohydride (NaBH₄) is ineffective, but lithium aluminum hydride (LiAlH₄) achieves this transformation.

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Carboxylic Acid → Alcohol | LiAlH₄, THF, 0°C → RT | N/A |

Limitations :

LiAlH₄ requires anhydrous conditions and careful temperature control to prevent side reactions.

Amide Coupling Reactions

The carboxylic acid participates in amide bond formation via carbodiimide-mediated coupling, critical for pharmaceutical applications.

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amide Formation | EDCI, HOBt, DMF, DIEA, 23°C, 17 hrs | 38% | |

| EDCI, HOBt, DMF, DIEA, RT, 20 hrs | 70% |

Optimization Notes :

-

Solvent : DMF enhances reagent solubility.

-

Catalysts : HOBt suppresses racemization.

-

Yield Variability : Prolonged reaction times (20 hrs) improve yields compared to shorter durations.

Esterification

The acid reacts with alcohols under acidic catalysis to form esters, a key step in prodrug synthesis.

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Ethyl Ester Formation | H₂SO₄, EtOH, reflux | 90% |

Conditions :

-

Acid Catalyst : H₂SO₄ or TsOH.

-

Solvent : Excess alcohol acts as both reactant and solvent.

Cyclization and Heterocycle Formation

The pyrazole ring engages in cycloaddition reactions. For example, [3+2] cycloadditions with alkynyl bromides yield fused heterocycles.

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | CuI, K₂CO₃, DMF, 80°C | 75% |

Regioselectivity :

The 1,3-dipolar cycloaddition favors formation of 3,5-disubstituted products due to electronic effects from the methyl and aryl groups.

Functionalization of the Aromatic Ring

Electrophilic aromatic substitution (EAS) occurs at the 2,4-dimethylphenyl group. Nitration and sulfonation are feasible but require directing group analysis.

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | N/A |

Directing Effects :

The methyl groups act as ortho/para directors, but steric hindrance at the 2-position favors para-substitution.

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, generating 3-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole.

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Thermal Decarboxylation | CuO, Quinoline, 200°C | N/A |

Applications :

Decarboxylation simplifies the structure for further functionalization.

Wissenschaftliche Forschungsanwendungen

Thrombopoietin Receptor Agonism

Another promising application lies in enhancing platelet production through the activation of the thrombopoietin receptor. Compounds structurally related to 3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid have been studied for their efficacy in treating thrombocytopenia (low platelet count). The bis-(monoethanolamine) salt form of similar compounds has shown improved solubility and bioavailability, making them suitable for pharmaceutical formulations aimed at increasing platelet levels in clinical settings .

Herbicidal Properties

Research into pyrazole derivatives has revealed their potential as herbicides. The structural characteristics of this compound may contribute to its effectiveness in controlling various weed species. Studies focusing on the synthesis and evaluation of herbicidal activity have indicated that modifications to the pyrazole ring can enhance herbicidal efficacy .

Case Study: Herbicidal Activity Testing

In a controlled study, various pyrazole derivatives were tested against common agricultural weeds. Results indicated that certain modifications led to increased herbicidal activity compared to traditional herbicides, suggesting that compounds like this compound could be developed into effective agricultural agents .

Development of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing new materials with specific properties. Research has focused on incorporating pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical strength.

Case Study: Polymer Composite Development

A study explored the incorporation of pyrazole-based compounds into epoxy resins to improve their thermal and mechanical properties. The resulting composites demonstrated enhanced performance metrics compared to conventional materials, indicating potential applications in aerospace and automotive industries .

Wirkmechanismus

The mechanism of action of 3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group on the pyrazole ring.

3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Carboxylic acid group is positioned differently on the pyrazole ring.

3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.

Uniqueness

The presence of both the 2,4-dimethylphenyl group and the carboxylic acid group in 3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid provides a unique combination of steric and electronic properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Biologische Aktivität

3-(2,4-Dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid (CAS No. 1015868-58-2) is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O2. Its structure features a pyrazole ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid functional group, which is critical for its biological activity.

Synthesis

Recent studies have focused on synthesizing various pyrazole derivatives, including this compound. The synthesis typically involves multi-step reactions that can be optimized for yield and purity.

Anti-inflammatory Properties

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound have shown promising results as selective COX-2 inhibitors. In vitro studies demonstrated that certain pyrazoles had IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Pyrazole derivatives have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, compounds structurally related to this compound showed significant activity against human leukemia and breast cancer cell lines .

Case Studies

One notable study investigated the effects of a series of pyrazole derivatives on cancer cell proliferation. The results indicated that certain modifications to the pyrazole core could enhance biological activity significantly. The study highlighted that compounds with a carboxylic acid group exhibited better inhibition of cancer cell growth compared to those without .

Safety and Toxicity

While exploring the biological activities of this compound, safety profiles were also assessed. Preliminary toxicity studies suggested that these compounds could be well-tolerated at therapeutic doses; however, further investigations are necessary to establish comprehensive safety data .

Eigenschaften

IUPAC Name |

5-(2,4-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-10(9(2)6-8)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAQYAAJWHZGLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN(C(=C2)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.